molecular formula C8H10N2O3S B2721933 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid CAS No. 90007-59-3

3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid

Cat. No.: B2721933
CAS No.: 90007-59-3
M. Wt: 214.24
InChI Key: PGIQJSFYODPBMU-UHFFFAOYSA-N
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Description

3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid is an organic compound that features a thiophene ring, a carbamoylamino group, and a propanoic acid moiety

Scientific Research Applications

3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Safety and Hazards

The related compound, “2-(Thiophen-2-yl)propanoic acid”, is classified as having acute toxicity (oral, Category 4) and skin corrosion/irritation (Category 2) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Propanoic Acid Moiety: The thiophene ring is then functionalized with a propanoic acid group through a Friedel-Crafts acylation reaction using propanoic anhydride and a Lewis acid catalyst.

    Addition of the Carbamoylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoylamino group can be reduced to form amines.

    Substitution: The propanoic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted propanoic acid derivatives.

Mechanism of Action

The mechanism of action of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Carbamoylamino)-3-(phenyl)propanoic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

    3-(Carbamoylamino)-3-(furan-2-yl)propanoic acid: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl or furan analogs

Properties

IUPAC Name

3-(carbamoylamino)-3-thiophen-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c9-8(13)10-5(4-7(11)12)6-2-1-3-14-6/h1-3,5H,4H2,(H,11,12)(H3,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIQJSFYODPBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CC(=O)O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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